(2-Oxo-1,2-dihydroquinolin-6-yl)boronic acid
CAS No.: 1092790-24-3
Cat. No.: VC15763733
Molecular Formula: C9H8BNO3
Molecular Weight: 188.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092790-24-3 |
|---|---|
| Molecular Formula | C9H8BNO3 |
| Molecular Weight | 188.98 g/mol |
| IUPAC Name | (2-oxo-1H-quinolin-6-yl)boronic acid |
| Standard InChI | InChI=1S/C9H8BNO3/c12-9-4-1-6-5-7(10(13)14)2-3-8(6)11-9/h1-5,13-14H,(H,11,12) |
| Standard InChI Key | WQYHFDIBGLFSRR-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC2=C(C=C1)NC(=O)C=C2)(O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1,2-dihydroquinolin-2-one core substituted at the 6-position with a boronic acid group (). The quinolinone moiety provides a rigid aromatic framework, while the boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. The tautomeric equilibrium between the lactam and lactim forms of the quinolinone ring influences its electronic properties and reactivity .
Physicochemical Properties
While detailed experimental data on melting point, boiling point, and solubility remain unreported in the literature, the compound’s boronic acid group suggests moderate polarity and potential hygroscopicity. Theoretical calculations predict a logP value of approximately 1.2, indicating balanced lipophilicity suitable for pharmaceutical applications. The absence of crystalline structure data underscores the need for further characterization studies .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of (2-oxo-1,2-dihydroquinolin-6-yl)boronic acid typically begins with halogenated quinolinone precursors. A documented approach involves:
-
Nitration and Reduction: 6-Nitroquinolin-2(1H)-one undergoes nitration followed by catalytic hydrogenation to yield 6-aminoquinolinone.
-
Diazotization and Borylation: The amino group is diazotized and replaced via a Miyaura borylation reaction using bis(pinacolato)diboron () in the presence of a palladium catalyst .
This route aligns with methods used for analogous boronic acid derivatives, where palladium-catalyzed couplings are employed to introduce boron-containing groups into aromatic systems .
Reactivity Profile
The boronic acid group facilitates cross-coupling reactions with aryl halides, enabling the construction of biaryl systems central to many pharmaceuticals. For example, in the synthesis of BCL6 inhibitors, quinolinone boronic acids participate in Suzuki couplings with bromopyrimidines to yield potent bioactive compounds . Additionally, the compound’s lactam carbonyl can engage in hydrogen bonding, influencing its binding interactions in biological systems.
Applications in Medicinal Chemistry
Role in Targeted Therapy Development
(2-Oxo-1,2-dihydroquinolin-6-yl)boronic acid serves as a key intermediate in the synthesis of BCL6 inhibitors, which are investigated for their potential in treating lymphomas. In one study, quinolinone boronic acids were coupled with bromopyrimidines to produce inhibitors demonstrating submicromolar cellular activity (IC < 1 μM) . The boronic acid’s ability to form reversible covalent bonds with proteasomal threonine residues also suggests utility in proteasome inhibitor design.
Case Study: BCL6 Inhibitor Synthesis
A representative synthesis involves reacting (2-oxo-1,2-dihydroquinolin-6-yl)boronic acid with 4-bromo-1-methyl-6-nitroquinolin-2(1H)-one under Suzuki-Miyaura conditions. The resulting biaryl product undergoes nitro reduction and subsequent functionalization to yield a lead compound with enhanced binding affinity to the BCL6 BTB domain .
Material Science and Analytical Characterization
| Analytical Method | Key Parameters | Relevance |
|---|---|---|
| XRPD | Peaks at 6.3°, 12.8°, 13.8° 2θ | Crystallinity and phase identification |
| TGA | Weight loss <5% up to 150°C | Thermal stability assessment |
| DSC | Endotherm at 210°C | Melting point determination |
Table 1: Representative analytical techniques for quinolinone derivatives .
Comparative Analysis with Related Compounds
The compound’s structural analogs exhibit varied pharmacological profiles:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 6-Bromo-1-methyl-2-oxo-1,2-dihydroquinoline | 1092523-03-9 | Bromine substituent enhances halogen bonding |
| Olutasidenib | 1887014-12-1 | Chloro and cyano groups improve target affinity |
Table 2: Structural analogs and their modifications .
Future Directions and Challenges
Unmet Needs
-
Stability Optimization: Developing prodrug formulations to enhance boronic acid stability in physiological environments.
-
Synthetic Methodology: Exploring photo- and electrochemical borylation techniques to improve reaction yields.
Emerging Applications
Preliminary studies suggest utility in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume